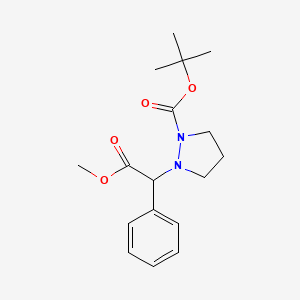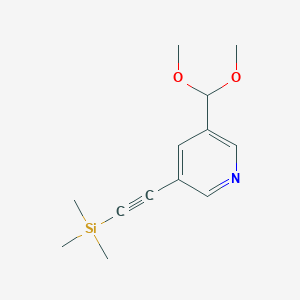
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine” is likely to be an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also contains a dimethoxymethyl group and a trimethylsilyl ethynyl group attached to the pyridine ring .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the functional groups present in it. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The trimethylsilyl ethynyl group might be susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the pyridine ring might confer some degree of polarity to the molecule, affecting its solubility in different solvents .Applications De Recherche Scientifique
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel chemical entities. For instance, it has been used to create 5-(2-acylethynyl)-2,4-dimethoxypyrimidines, which were then converted into 5-(2-acylethynyl)uracils. These uracils showed activity against Ehrlich ascites carcinoma (EAC) cells and tumor cell lines like CCRF-CEM and L1210/0 (Kundu et al., 1990).
Development of Antifungal Agents
In another study, 3-((trimethylsilyl)ethynyl)pyridine was activated with triflic anhydride followed by nucleophilic addition and alkyne hydration to obtain a series of 3-acetylated dihydropyridine acids. These compounds showed promising in vitro antifungal activity against different Candida species, indicating their potential as candidates for new antifungal drugs (Ballinas-Indilí et al., 2021).
Applications in Organic Synthesis
The compound has been instrumental in organic synthesis processes. For example, it was used in the preparation of 2-[2-(Trimethylsilyl)ethynyl] pyridine, which was a precursor in the synthesis of 2,5-bis(2-pyridyl)thiophene (Al-taweel, 2002).
Development of Cyclopalladated Complexes
It has been used in the synthesis of cyclopalladated complexes. The compound reacted with palladium(II) acetate to form an acetato-bridged binuclear cyclopalladated complex, which exhibited interesting dynamic behavior in its 1H NMR spectrum (Fuchita et al., 1988).
Crystallography and Molecular Structure Studies
The compound also finds application in crystallography and molecular structure studies. For example, its derivatives were used in a study that focused on the crystal and molecular structure of 2-Trimethylgermyl- and 2-Trimethylstannyl-pyridines, contributing to our understanding of molecular interactions and bonding (Riedmiller et al., 1999).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(dimethoxymethyl)pyridin-3-yl]ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2Si/c1-15-13(16-2)12-8-11(9-14-10-12)6-7-17(3,4)5/h8-10,13H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZASIYDGVNBWMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640077 |
Source


|
| Record name | 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine | |
CAS RN |
879326-80-4 |
Source


|
| Record name | 3-(Dimethoxymethyl)-5-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


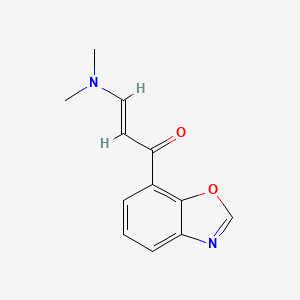


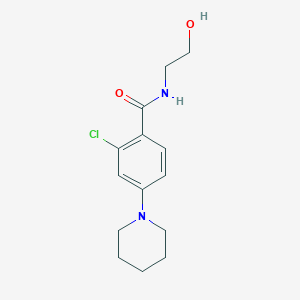

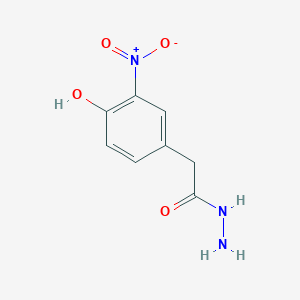
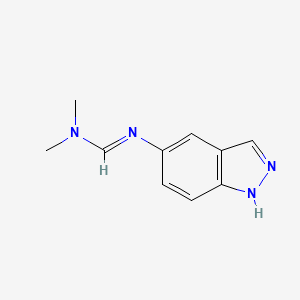
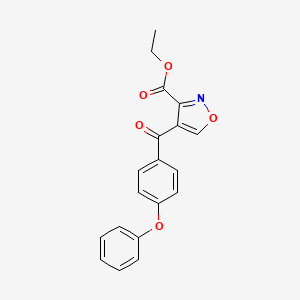
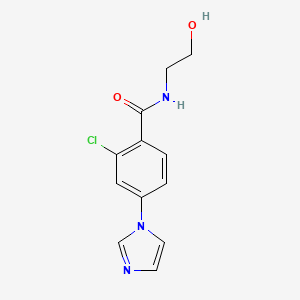
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)
![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)
![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)
